tert-Butyl N-(5-methylthiophen-2-yl)carbamate is an organic compound with the molecular formula . It is characterized by a tert-butyl group and a 5-methylthiophen-2-yl moiety, making it a member of the carbamate family. This compound typically appears as a white to yellow solid and is notable for its diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry .
The synthesis of tert-butyl N-(5-methylthiophen-2-yl)carbamate typically involves the reaction of 5-methylthiophene-2-amine with tert-butyl chloroformate. This reaction is conducted under controlled conditions to ensure high yield and purity of the desired product. Commonly used bases such as triethylamine or sodium hydroxide facilitate the nucleophilic substitution reaction. Purification methods often include column chromatography to isolate the final product effectively .
In industrial settings, the synthesis process is scaled up using optimized reaction conditions to maximize yield while minimizing costs. Additional purification steps such as recrystallization may be employed to ensure that the final product meets specific quality standards.
tert-butyl N-(5-methylthiophen-2-yl)carbamate has several applications across different fields:
Research into the interaction profiles of tert-butyl N-(5-methylthiophen-2-yl)carbamate indicates that it may modulate various biochemical pathways through its binding to specific proteins or enzymes. Understanding these interactions could provide insights into its pharmacological effects and guide further development for therapeutic uses. Detailed studies are necessary to map out these interactions comprehensively .
Several compounds share structural similarities with tert-butyl N-(5-methylthiophen-2-yl)carbamate, each differing in functional groups or positions on the thiophene ring. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| tert-butyl N-(5-chlorothiophen-2-yl)carbamate | Contains a chlorine atom instead of a methyl group |
| tert-butyl N-(5-nitrothiophen-2-yl)carbamate | Features a nitro group at the 5-position |
| tert-butyl N-(4-methylthiophen-2-yl)carbamate | Methyl group at the 4-position instead of 5 |
| tert-butyl N-(3-methylthiophen-2-yl)carbamate | Methyl group at the 3-position |
The uniqueness of tert-butyl N-(5-methylthiophen-2-yl)carbamate lies in its specific structural features, particularly the positioning of the methyl group on the thiophene ring. This configuration influences its reactivity, solubility, and interaction with biological targets, making it valuable for various research applications compared to its analogs .
The molecular formula of tert-butyl N-(5-methylthiophen-2-yl)carbamate is C₁₀H₁₅NO₂S, representing a heterocyclic carbamate compound containing ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom [1] [2]. This molecular formula indicates the presence of a thiophene ring system with a methyl substituent and a tert-butyl carbamate protecting group [3]. The compound belongs to the class of thiophene carbamate derivatives, which are characterized by the combination of an aromatic sulfur-containing heterocycle with a carbamate functional group [4].
| Element | Count | Atomic Mass (amu) | Total Mass (amu) |
|---|---|---|---|
| Carbon | 10 | 12.01 | 120.10 |
| Hydrogen | 15 | 1.008 | 15.12 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 2 | 16.00 | 32.00 |
| Sulfur | 1 | 32.07 | 32.07 |
| Total | 29 | - | 213.30 |
The molecular weight of tert-butyl N-(5-methylthiophen-2-yl)carbamate is 213.3 grams per mole, as confirmed by multiple chemical databases and suppliers [1] [2]. The compound is uniquely identified by its Chemical Abstracts Service registry number 62188-21-0, which serves as its definitive chemical identifier in international databases [1] [3]. The MDL number MFCD02940774 provides an additional molecular identifier for this compound in chemical information systems [1] [5].
The exact mass of the compound is 213.08200 atomic mass units, with a topological polar surface area of 66.57 square angstroms [6]. The logarithm of the partition coefficient (LogP) value is 3.47650, indicating moderate lipophilicity characteristics [6].
The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-(5-methylthiophen-2-yl)carbamate [1] [2]. An alternative IUPAC-accepted name is tert-butyl 5-methyl-2-thienylcarbamate, which emphasizes the thiophene ring nomenclature system [1]. Both naming conventions are chemically equivalent and refer to the same molecular structure.
The compound can also be designated using its structural components: the tert-butyl group (tertiary butyl, C(CH₃)₃), the carbamate linkage (-NH-CO-O-), and the 5-methylthiophen-2-yl moiety [2]. The numbering system for the thiophene ring places the sulfur atom at position 1, with the carbamate nitrogen attachment at position 2 and the methyl substituent at position 5 [4].
The molecular structure of tert-butyl N-(5-methylthiophen-2-yl)carbamate exhibits a combination of planar and tetrahedral geometries [7]. The thiophene ring adopts a planar configuration characteristic of aromatic five-membered heterocycles, with bond angles typically ranging from 89.26° to 114.12° around the ring system [8]. The carbon-sulfur bond lengths in the thiophene ring vary between 1.801 and 1.854 angstroms, while carbon-carbon bond lengths range from 1.43 to 1.45 angstroms [8].
The carbamate group demonstrates partial double bond character in the carbon-nitrogen linkage due to resonance stabilization [9]. This results in restricted rotation around the C-N bond and contributes to the overall molecular rigidity [9]. The dihedral angle between the thiophene ring and the carbamate group has been observed to be approximately 15.79° in related thiophene carbamate structures [7].
The tert-butyl portion of the molecule adopts a tetrahedral geometry around the central carbon atom, with standard tetrahedral bond angles of approximately 109.5° [1]. This three-dimensional arrangement provides steric bulk that influences the compound's overall conformation and reactivity patterns.
The electronic structure of tert-butyl N-(5-methylthiophen-2-yl)carbamate is characterized by significant electron delocalization across both the thiophene ring and the carbamate functional group [9] [10]. The thiophene ring exhibits aromatic character through the delocalization of six π-electrons, including contributions from the sulfur atom's lone pair electrons [11]. The degree of aromaticity in thiophene is considered to be less than that of benzene, but the electron delocalization is nonetheless substantial [11].
The carbamate group displays three primary resonance structures that contribute to its electronic stability [9]. The first structure features the carbonyl group with a formal positive charge on carbon and negative charge on oxygen. The second resonance form involves electron donation from the nitrogen lone pair to the carbonyl carbon, creating partial double bond character in the C-N linkage. The third structure shows electron delocalization toward the ester oxygen, creating partial negative charge distribution [9].
The interaction between the thiophene π-system and the carbamate group creates an extended conjugated network that influences the compound's electronic properties [10]. The total π-electron density distribution varies across different positions in the molecule, with the ethereal oxygen atoms and carbonyl oxygen atoms showing distinctive electron density patterns [10].
The carbamate functional group in tert-butyl N-(5-methylthiophen-2-yl)carbamate exhibits conformational flexibility due to the partial double bond character of the C-N linkage [9]. Two primary conformational isomers exist: the cis and trans arrangements around the carbamate C-N bond [9]. The energy difference between these conformations is relatively small, approximately 1-1.5 kilocalories per mole, indicating that both forms can coexist under standard conditions [9].
The rotational barrier for the C-N bond in carbamates is typically 3-4 kilocalories per mole lower than that of structurally analogous amides [9]. This reduced barrier results from steric and electronic perturbations caused by the additional oxygen atom in the carboxyl group [9]. The conformational preferences can be influenced by external factors including solvent composition, temperature, and pH conditions [9].
In the specific case of thiophene carbamates, the planar nature of the thiophene ring constrains the overall molecular geometry [7]. The preferred conformation tends to minimize steric interactions between the tert-butyl group and the thiophene ring while maintaining optimal electronic overlap between the nitrogen lone pair and the carbonyl π-system [12].
The melting point of tert-butyl N-(5-methylthiophen-2-yl)carbamate is reported to be 103-105°C, indicating a crystalline solid state at room temperature [1]. This melting point range is consistent with the compound's molecular weight and intermolecular interactions [1]. The relatively sharp melting point range suggests high purity and well-defined crystal structure [1].
Thermal behavior of carbamate compounds generally involves decomposition at elevated temperatures through elimination reactions [13]. The thermal decomposition of carbamates typically occurs through homogeneous, unimolecular gas-phase reactions, often proceeding through four-centered transition states [13]. For related carbamate compounds, decomposition temperatures range from 370-422°C, significantly higher than the melting point [13].
The thermal stability of tert-butyl carbamate derivatives is enhanced by the steric bulk of the tert-butyl group, which provides protection against nucleophilic attack and thermal degradation [14]. The compound remains stable under standard storage conditions at room temperature [1] [5].
The solubility characteristics of tert-butyl N-(5-methylthiophen-2-yl)carbamate can be inferred from the known solubility patterns of related tert-butyl carbamate compounds and thiophene derivatives [15] [11]. Tert-butyl carbamate compounds are generally soluble in methylene chloride, chloroform, and alcohols, while showing limited solubility in petroleum ether and water [15].
The presence of the thiophene ring system influences the solubility profile significantly [11]. Thiophene itself is miscible with various organic solvents including glacial acetic acid, acetone, benzene, carbon tetrachloride, diethyl ether, dioxane, ethanol, isopropanol, pyridine, toluene, and xylene [11]. However, thiophene shows limited water solubility at approximately 0.301 grams per 100 milliliters at 25°C [11].
| Solvent Type | Expected Solubility | Rationale |
|---|---|---|
| Polar Aprotic | High | Compatible with carbamate dipole |
| Alcohols | Moderate to High | Hydrogen bonding capability |
| Aromatic | High | π-π interactions with thiophene |
| Aliphatic | Moderate | Limited polar interactions |
| Water | Low | Hydrophobic thiophene component |
The LogP value of 3.47650 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over aqueous media [6].
Under standard laboratory conditions, tert-butyl N-(5-methylthiophen-2-yl)carbamate demonstrates good stability when stored at room temperature in sealed containers [1] [5]. The compound should be maintained in cool, dry conditions with containers kept tightly closed to prevent moisture absorption and oxidation [15].
The stability of the carbamate functional group stems from resonance stabilization between the amino and carboxyl components [9]. This electronic stabilization provides resistance to hydrolysis and other nucleophilic reactions under neutral conditions [9]. The tert-butyl protecting group further enhances stability by providing steric hindrance around the carbamate carbon [14].
The thiophene ring system contributes to overall molecular stability through its aromatic character [11]. However, thiophene compounds can undergo oxidation reactions when exposed to strong oxidizing agents, forming thiophene S-oxides [11]. For optimal stability, the compound should be stored away from light and strong oxidizing conditions [11].
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